molecular formula C19H22FN3O B5791231 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide

2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide

Cat. No. B5791231
M. Wt: 327.4 g/mol
InChI Key: ZFHFDLWCYZLOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide, also known as FMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMA is a member of the piperazine family of compounds, which have been extensively studied for their pharmacological properties. In

Scientific Research Applications

2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been studied extensively for its potential therapeutic applications in various medical conditions. One of the primary areas of research has been in the treatment of anxiety and depression. 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models, and there is growing interest in its potential use as a novel therapeutic agent.
Another area of research has been in the treatment of pain. 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been shown to have analgesic effects in animal models, and there is interest in its potential use as a pain medication. Additionally, 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Mechanism of Action

The exact mechanism of action of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act on the central nervous system. 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide is thought to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been shown to bind to certain receptors in the brain, including the 5-HT1A receptor and the sigma-1 receptor.
Biochemical and Physiological Effects
2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In animal models, 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been shown to reduce anxiety and depression-like behaviors. Additionally, 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been shown to reduce pain sensitivity in animal models. 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide in lab experiments is its relatively low toxicity. 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been shown to have a low risk of toxicity in animal models, making it a potentially safe compound for use in research. Additionally, 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been shown to have a long half-life, which may make it useful for studying the long-term effects of the compound.
One limitation of using 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide in lab experiments is its limited solubility in water. 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide is relatively insoluble in water, which may make it difficult to administer in certain experimental settings. Additionally, 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has a relatively short duration of action, which may make it less useful for studying the long-term effects of the compound.

Future Directions

There are several potential future directions for research on 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide. One area of interest is in the development of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide analogs with improved pharmacological properties. Additionally, there is interest in studying the effects of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide in human subjects, as most of the research to date has been conducted in animal models. Finally, there is interest in studying the potential therapeutic applications of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide in various medical conditions, including anxiety, depression, pain, and addiction.

Synthesis Methods

The synthesis of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide involves the reaction of 4-fluorophenylpiperazine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using chromatography techniques. The yield of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide is typically around 50%, and the purity can be further improved using recrystallization methods.

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-15-3-2-4-17(13-15)21-19(24)14-22-9-11-23(12-10-22)18-7-5-16(20)6-8-18/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHFDLWCYZLOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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